BenchChemオンラインストアへようこそ!

CL2A-SN-38

ADC Drug Loading DAR Optimization PEG Linker Technology

CL2A-SN-38 is the definitive cleavable linker-payload for ADC programs targeting solid tumor antigens with heterogeneous expression. Its CL2A linker provides pH-triggered SN-38 release (t1/2 ≈120 h), a proven bystander effect that eliminates adjacent antigen-negative tumor cells, and high drug-to-antibody ratio capacity—the precise combination that enabled sacituzumab govitecan’s clinical dosing paradigm. Unlike non-cleavable alternatives, CL2A-SN-38 generates differential p53/p21 pathway modulation and supports repeated high-dose schedules unattainable with ultratoxic payloads. Procure this essential reference standard for benchmarking linker pharmacology, investigating DNA damage response signaling, and developing next-generation ADCs where therapeutic window and bystander activity are critical.

Molecular Formula C73H97N11O22
Molecular Weight 1480.6 g/mol
Cat. No. B2574663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL2A-SN-38
Molecular FormulaC73H97N11O22
Molecular Weight1480.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
InChIInChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1
InChIKeyCMVRBCDBISKHME-URBSQPMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CL2A-SN-38: Proprietary ADC Linker-Payload for pH-Sensitive SN-38 Conjugation


CL2A-SN-38 is a cleavable antibody-drug conjugate (ADC) linker-payload system composed of the topoisomerase I inhibitor SN-38 covalently attached to the proprietary CL2A linker [1]. The CL2A linker is specifically engineered with a pH-sensitive benzyl carbonate bond that enables controlled SN-38 release in acidic tumor microenvironments (pH 4–6) and lysosomal compartments, while a seven-unit polyethylene glycol (PEG) segment enhances aqueous solubility and permits high-density SN-38 loading [1][2]. The system is optimized for conjugation to reduced cysteine residues on antibodies and is the enabling technology behind the FDA-approved ADC sacituzumab govitecan (Trodelvy®), which targets Trop-2-expressing solid tumors [3].

Why CL2A-SN-38 Cannot Be Substituted with Alternative SN-38 Linkers or ADC Platforms


Despite the shared SN-38 payload, alternative linker systems produce substantially different release kinetics, drug-to-antibody ratios (DAR), and bystander-killing capabilities that fundamentally alter therapeutic index and dosing schedules. The CL2A linker occupies a unique structural position on SN-38 that maintains serum stability during circulation while enabling pH-triggered payload release [1]. Unlike non-cleavable linkers that require complete ADC internalization and lysosomal processing, the CL2A system permits extracellular payload release in the tumor microenvironment, generating a quantifiable bystander effect that kills adjacent antigen-negative tumor cells [2][3]. Substituting with CL2-SN-38—while appearing equivalent in simple in vitro assays—fails to replicate the downstream signaling differences observed in p53/p21 pathway modulation [4]. These distinctions have direct clinical consequences, as evidenced by sacituzumab govitecan's unique 10 mg/kg dosing on days 1 and 8 of a 21-day cycle, a regimen enabled specifically by the CL2A linker's intermediate stability profile [2].

CL2A-SN-38 Quantifiable Differentiation Evidence Against Comparator ADC Platforms


High Drug-to-Antibody Ratio (DAR) Enabled by PEG-Containing Linker Design

The CL2A linker's seven-unit PEG segment enables significantly higher SN-38 loading without inducing antibody aggregation, achieving a DAR of approximately 7–8 in clinical-grade conjugates [1][2]. This contrasts with many alternative ADC platforms (e.g., auristatin- or maytansinoid-based systems) that typically achieve DAR values of 3–4 due to payload hydrophobicity constraints [3]. The high DAR is essential for delivering the moderately potent SN-38 payload (IC50 ~2.2 nM) at therapeutic concentrations, compensating for the payload's lower intrinsic cytotoxicity relative to ultratoxic agents [4].

ADC Drug Loading DAR Optimization PEG Linker Technology

Sustained Cytotoxicity Superiority Over T-DM1 Despite Lower Initial Potency

In head-to-head cytotoxicity assays using HER2-positive SKOV3.ip ovarian cancer cells, T-DM1 (trastuzumab-emtansine) was initially significantly more potent than T-SN38 (trastuzumab-CL2A-SN-38) based on 72-hour IC50 values [1]. However, when cytotoxicity was assessed daily over a 24–96 hour time course at equitoxic concentrations (IC50 values), T-SN38 produced progressively greater cell killing that surpassed T-DM1 after 72 hours [1]. This divergence reflects the CL2A linker's slow payload release kinetics (t1/2 ~120 hours at acidic pH), which sustains SN-38 exposure over extended periods, whereas T-DM1's non-cleavable linker delivers a burst of payload upon internalization [1].

ADC Cytotoxicity T-DM1 Comparator Time-Dependent Killing

pH-Triggered Payload Release Kinetics Distinct from Cathepsin B-Cleavable Linkers

The CL2A linker employs a pH-sensitive benzyl carbonate bond rather than a cathepsin B-cleavable peptide sequence, conferring distinctive release kinetics [1]. Under acidic conditions mimicking the tumor microenvironment and lysosomes, SN-38 release from CL2A conjugates exhibited an extremely slow half-life of approximately 120 hours, with 69% of payload remaining conjugated after 120 hours at pH 4.58–5.72 [1]. This contrasts sharply with cathepsin B-cleavable linkers (e.g., valine-citrulline) that typically release payload within hours upon lysosomal internalization, and with non-cleavable linkers that require complete antibody degradation for payload liberation [2].

Linker Cleavage pH-Sensitive Release ADC Stability

Bystander Killing Effect Confers Antigen-Negative Tumor Cell Cytotoxicity

The CL2A linker's extracellular pH-sensitive cleavage mechanism releases membrane-permeable SN-38 into the tumor microenvironment, enabling killing of adjacent antigen-negative tumor cells that would be spared by non-cleavable or strictly intracellular-cleaving ADC platforms [1][2]. This bystander effect is mechanistically impossible for non-cleavable linkers such as the SMCC linker in T-DM1, which release the charged, membrane-impermeable lysine-MCC-DM1 metabolite only after complete antibody proteolysis within the target cell [3].

Bystander Effect Tumor Microenvironment Antigen-Negative Killing

Distinct p53/p21 Signaling Pathway Modulation Differentiates from Free SN-38

Despite equivalent in vitro cytotoxicity and cell binding between hRS7-CL2-SN-38 and hRS7-CL2A-SN-38 (DAR ~6, Kd ~1.2 nM, IC50 ~2.2 nM), the CL2A-containing conjugate induced higher p53 expression and differential p21 up-regulation compared to free SN-38 in exposed cancer cells [1]. This indicates that the CL2A linker system modulates downstream apoptotic signaling pathways beyond simple payload delivery, potentially contributing to the unique therapeutic profile observed clinically [1].

ADC Signaling p53 Pathway p21 Regulation

CL2A-SN-38 Optimal Procurement and Research Application Scenarios


Novel ADC Development Targeting Solid Tumors with Heterogeneous Antigen Expression

CL2A-SN-38 is optimally suited for conjugation to antibodies targeting solid tumor antigens with heterogeneous or moderate expression levels. The demonstrated bystander effect ensures that payload reaches antigen-negative cells within the tumor microenvironment, while the high DAR compensates for lower target density [1][2]. This scenario is particularly relevant for developing ADCs against validated but non-overexpressed targets where alternative ultratoxic payload systems would lack sufficient therapeutic window.

Repeated-Dose ADC Regimens Requiring Sustained Tumor Exposure

The CL2A linker's slow payload release kinetics (t1/2 ≈ 120 hours) and moderate SN-38 potency enable repeated high-dose administration schedules (e.g., 10 mg/kg on days 1 and 8 of 21-day cycles) that are not feasible with ultratoxic payloads [1][3]. This scenario is applicable to programs seeking to optimize cumulative tumor exposure while maintaining manageable systemic toxicity profiles, as validated by sacituzumab govitecan's clinical dosing paradigm [3].

Comparator Studies with T-DM1 or Other Non-Cleavable Linker ADCs

CL2A-SN-38 serves as an essential reference compound for head-to-head studies evaluating linker technology impacts on ADC pharmacology. The demonstrated time-dependent cytotoxicity superiority over T-DM1—despite 100-fold lower acute potency—provides a robust benchmark for differentiating cleavable versus non-cleavable linker performance [1]. Procurement of CL2A-SN-38 is warranted for any program systematically evaluating linker-payload contributions to ADC therapeutic index.

Preclinical Evaluation of p53-Dependent Apoptotic Pathway Engagement

Given the observed differential up-regulation of p53 and p21 signaling compared to free SN-38 [2], CL2A-SN-38 conjugates are appropriate tools for investigating ADC-mediated modulation of DNA damage response pathways. This application scenario is relevant for research programs seeking to correlate linker-payload design with specific apoptotic signaling signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL2A-SN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.